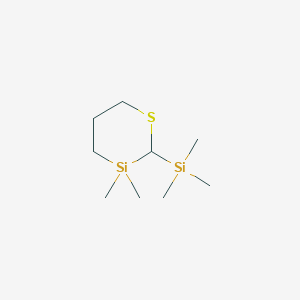
1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)- is a unique organosilicon compound that features a silicon atom within a six-membered ring structure
Preparation Methods
The synthesis of 1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)- typically involves the reaction of organosilicon precursors with sulfur-containing reagents. One common method includes the use of trimethylsilyl chloride and dimethyl sulfide under controlled conditions to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives, where the trimethylsilyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex silicon-containing molecules.
Biology: Research is ongoing to explore its potential as a bioactive compound, with studies investigating its interactions with biological molecules.
Industry: This compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)- exerts its effects involves interactions with various molecular targets. The silicon atom within the ring structure can form stable bonds with other elements, facilitating the formation of complex molecular architectures. Pathways involved in its reactions include nucleophilic attack on the silicon center and subsequent rearrangements.
Comparison with Similar Compounds
Similar compounds to 1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)- include:
1-Thia-3-silacyclobutane, 3,3-dimethyl-: This compound features a four-membered ring structure and exhibits different reactivity due to ring strain.
1-Thia-3-silacyclohexane, 3,3-dimethyl-2-phenyl-:
The uniqueness of 1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)- lies in its six-membered ring structure and the presence of both silicon and sulfur atoms, which confer distinct reactivity and stability compared to its analogs.
Properties
CAS No. |
667894-44-2 |
|---|---|
Molecular Formula |
C9H22SSi2 |
Molecular Weight |
218.51 g/mol |
IUPAC Name |
(3,3-dimethyl-1,3-thiasilinan-2-yl)-trimethylsilane |
InChI |
InChI=1S/C9H22SSi2/c1-11(2,3)9-10-7-6-8-12(9,4)5/h9H,6-8H2,1-5H3 |
InChI Key |
IDMTXTWHERLFFS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCCSC1[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12548622.png)

![2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide](/img/structure/B12548635.png)
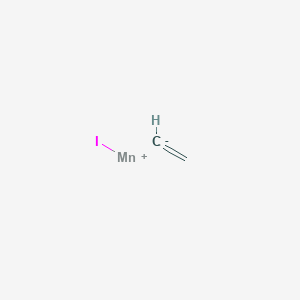
![1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12548644.png)

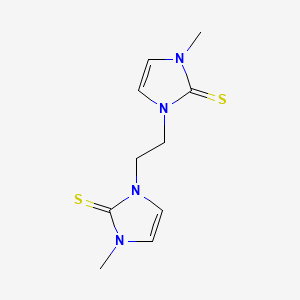

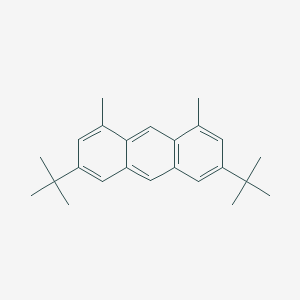
![1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12548675.png)
![Thieno[3,4-b]furan-6(4H)-one](/img/structure/B12548677.png)
![2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B12548685.png)
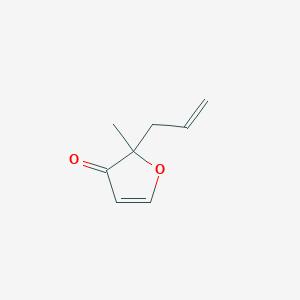
![{[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene](/img/structure/B12548701.png)
